molecular formula C47H72N14O11 B12398168 Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser

Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser

Cat. No.: B12398168
M. Wt: 1009.2 g/mol
InChI Key: PBLYKJCUCWCMAV-IFUGPJDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

a-Bag Cell Peptide (1-8) is a peptide fragment derived from the alpha-bag cell peptide. It is an NH2-terminal fragment that plays a significant role in inhibiting the left upper quadrant neurons and the depolarization of bag cells . This peptide is particularly notable for its involvement in the modulation of neuronal activity, making it a subject of interest in neurophysiological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Bag Cell Peptide (1-8) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of a-Bag Cell Peptide (1-8) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the peptide .

Chemical Reactions Analysis

Types of Reactions: a-Bag Cell Peptide (1-8) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Mechanism of Action

a-Bag Cell Peptide (1-8) exerts its effects by directly modulating the excitability of bag cell neurons. It influences cyclic adenosine monophosphate (cAMP) levels and voltage-dependent potassium currents. The peptide acts on autoreceptors on bag cell neurons, leading to the inhibition of ongoing discharges and the enhancement of inwardly rectifying potassium currents . This modulation of neuronal activity is crucial for the termination of discharge in bag cell neurons .

Comparison with Similar Compounds

Properties

Molecular Formula

C47H72N14O11

Molecular Weight

1009.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C47H72N14O11/c1-26(2)22-33(57-39(65)32(13-8-20-54-47(51)52)56-43(69)37-14-9-21-61(37)44(70)27(3)48)40(66)55-31(12-7-19-53-46(49)50)38(64)58-34(23-28-10-5-4-6-11-28)41(67)59-35(24-29-15-17-30(63)18-16-29)42(68)60-36(25-62)45(71)72/h4-6,10-11,15-18,26-27,31-37,62-63H,7-9,12-14,19-25,48H2,1-3H3,(H,55,66)(H,56,69)(H,57,65)(H,58,64)(H,59,67)(H,60,68)(H,71,72)(H4,49,50,53)(H4,51,52,54)/t27-,31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

PBLYKJCUCWCMAV-IFUGPJDHSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N

Origin of Product

United States

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